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molecular formula C9H12F3NO B8489835 8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one

8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B8489835
M. Wt: 207.19 g/mol
InChI Key: PFWHBGBCEGCDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06174894B1

Procedure details

A few drops of dilute hydrochloric acid were added to a solution of 2,5-dimethoxytetrahydrofuran (16.5 g) in water (70 ml). After stirring at room temperature for 30 minutes 2,2,2-trifluoroethylamine hydrochloride (16.9 g), acetonedicarboxylic acid (18.3 g) and sodium acetate (10.0 g) were added and the mixture stirred at room temperature for 2 days. The mixture was diluted to 500 ml with water, saturated with potassium carbonate and extracted with ethyl acetate (twice). The combined organic extracts were washed with aqueous potassium carbonate, dried (magnesium sulfate) and evaporated under reduced pressure. Distillation (90° C.; 0.1 mmHg) gave 8-(2,2,2-trifluoroethyl)-8-azabicyclo-[3.2.1]octan-3-one (8.7 g).
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[CH:3]1[CH2:7][CH2:6][CH:5](OC)[O:4]1.Cl.[F:11][C:12]([F:16])([F:15])[CH2:13][NH2:14].[CH2:17]([C:24](O)=O)[C:18](CC(O)=O)=O.C([O-])(=O)C.[Na+]>Cl.O.C(=O)([O-])[O-].[K+].[K+]>[F:11][C:12]([F:16])([F:15])[CH2:13][N:14]1[CH:6]2[CH2:5][CH2:24][CH:17]1[CH2:18][C:3](=[O:4])[CH2:7]2 |f:1.2,4.5,8.9.10|

Inputs

Step One
Name
Quantity
16.9 g
Type
reactant
Smiles
Cl.FC(CN)(F)F
Name
Quantity
18.3 g
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
16.5 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (twice)
WASH
Type
WASH
Details
The combined organic extracts were washed with aqueous potassium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation (90° C.; 0.1 mmHg)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
FC(CN1C2CC(CC1CC2)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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